(4E)-4-[(4-butoxyphenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the butoxybenzoyl, methoxyethyl, and pyridinyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the pyridinyl ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Studies on its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for various modes of action, including inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: A similar compound with a different position of the pyridinyl group.
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: Another isomer with the pyridinyl group at the 4-position.
Uniqueness
The uniqueness of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-3-4-13-30-18-9-7-16(8-10-18)21(26)19-20(17-6-5-11-24-15-17)25(12-14-29-2)23(28)22(19)27/h5-11,15,20,26H,3-4,12-14H2,1-2H3/b21-19+ |
InChI Key |
ZRVBLOQLCATPIO-XUTLUUPISA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O |
Origin of Product |
United States |
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